molecular formula C14H23N3O2S B6222500 tert-butyl 2-(1-methyl-4-sulfanyl-1H-pyrazol-3-yl)piperidine-1-carboxylate CAS No. 2758001-78-2

tert-butyl 2-(1-methyl-4-sulfanyl-1H-pyrazol-3-yl)piperidine-1-carboxylate

Cat. No. B6222500
CAS RN: 2758001-78-2
M. Wt: 297.4
InChI Key:
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Description

Tert-butyl 2-(1-methyl-4-sulfanyl-1H-pyrazol-3-yl)piperidine-1-carboxylate (TBPSPC) is a novel compound with a variety of applications in scientific research. It is a component of a wide range of compounds, including pharmaceuticals, agrochemicals, and industrial chemicals. TBPSPC has been used in a variety of research applications, including drug design, biochemical studies, and biological activity assays. In

Mechanism of Action

The mechanism of action of tert-butyl 2-(1-methyl-4-sulfanyl-1H-pyrazol-3-yl)piperidine-1-carboxylate is not fully understood. It is believed that tert-butyl 2-(1-methyl-4-sulfanyl-1H-pyrazol-3-yl)piperidine-1-carboxylate binds to proteins, enzymes, and other biological molecules, which modulates their activity. tert-butyl 2-(1-methyl-4-sulfanyl-1H-pyrazol-3-yl)piperidine-1-carboxylate may also interact with other molecules, such as lipids and carbohydrates, to affect their function.
Biochemical and Physiological Effects
The biochemical and physiological effects of tert-butyl 2-(1-methyl-4-sulfanyl-1H-pyrazol-3-yl)piperidine-1-carboxylate are not fully understood. However, it is believed that tert-butyl 2-(1-methyl-4-sulfanyl-1H-pyrazol-3-yl)piperidine-1-carboxylate may affect the activity of proteins, enzymes, and other biological molecules, which in turn may affect the biochemical and physiological processes in the body.

Advantages and Limitations for Lab Experiments

The advantages of using tert-butyl 2-(1-methyl-4-sulfanyl-1H-pyrazol-3-yl)piperidine-1-carboxylate for lab experiments include its stability, ease of synthesis, and ability to bind to proteins, enzymes, and other biological molecules. The limitations of using tert-butyl 2-(1-methyl-4-sulfanyl-1H-pyrazol-3-yl)piperidine-1-carboxylate for lab experiments include its potential toxicity and its lack of solubility in aqueous solutions.

Future Directions

The future directions for tert-butyl 2-(1-methyl-4-sulfanyl-1H-pyrazol-3-yl)piperidine-1-carboxylate research include further studies on its mechanism of action, biochemical and physiological effects, and potential therapeutic applications. Other potential future directions include the development of more efficient synthesis methods, the exploration of new applications for tert-butyl 2-(1-methyl-4-sulfanyl-1H-pyrazol-3-yl)piperidine-1-carboxylate, and the development of novel compounds using tert-butyl 2-(1-methyl-4-sulfanyl-1H-pyrazol-3-yl)piperidine-1-carboxylate as a starting material.

Synthesis Methods

Tert-butyl 2-(1-methyl-4-sulfanyl-1H-pyrazol-3-yl)piperidine-1-carboxylate can be synthesized using a variety of methods, including the Grignard reaction, the Wittig reaction, and the Suzuki reaction. The Grignard reaction is a commonly used method for the synthesis of tert-butyl 2-(1-methyl-4-sulfanyl-1H-pyrazol-3-yl)piperidine-1-carboxylate. It involves the reaction of a Grignard reagent with a carbonyl compound, which produces an intermediate that can be further reacted with a sulfonamide to form the desired product. The Wittig reaction is a more efficient method for the synthesis of tert-butyl 2-(1-methyl-4-sulfanyl-1H-pyrazol-3-yl)piperidine-1-carboxylate, as it involves the reaction of an aldehyde or ketone with a phosphonium salt to form an intermediate that can be further reacted with a sulfonamide to form the desired product. The Suzuki reaction is a more complex method for the synthesis of tert-butyl 2-(1-methyl-4-sulfanyl-1H-pyrazol-3-yl)piperidine-1-carboxylate, as it involves the reaction of a boronic acid with an aryl halide to form an intermediate that can be further reacted with a sulfonamide to form the desired product.

Scientific Research Applications

Tert-butyl 2-(1-methyl-4-sulfanyl-1H-pyrazol-3-yl)piperidine-1-carboxylate has a wide range of applications in scientific research, including drug design, biochemical studies, and biological activity assays. In drug design, tert-butyl 2-(1-methyl-4-sulfanyl-1H-pyrazol-3-yl)piperidine-1-carboxylate can be used to synthesize novel compounds with potential therapeutic properties. In biochemical studies, tert-butyl 2-(1-methyl-4-sulfanyl-1H-pyrazol-3-yl)piperidine-1-carboxylate can be used to study the structure and function of proteins and other biological molecules. In biological activity assays, tert-butyl 2-(1-methyl-4-sulfanyl-1H-pyrazol-3-yl)piperidine-1-carboxylate can be used to evaluate the effects of compounds on living cells.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for tert-butyl 2-(1-methyl-4-sulfanyl-1H-pyrazol-3-yl)piperidine-1-carboxylate involves the reaction of tert-butyl 2-(1-methyl-4-chloro-1H-pyrazol-3-yl)piperidine-1-carboxylate with sodium sulfide in the presence of a suitable solvent.", "Starting Materials": [ "tert-butyl 2-(1-methyl-4-chloro-1H-pyrazol-3-yl)piperidine-1-carboxylate", "sodium sulfide", "suitable solvent" ], "Reaction": [ "Add tert-butyl 2-(1-methyl-4-chloro-1H-pyrazol-3-yl)piperidine-1-carboxylate and sodium sulfide to a suitable solvent.", "Heat the reaction mixture to reflux for several hours.", "Allow the reaction mixture to cool to room temperature.", "Extract the product with a suitable organic solvent.", "Dry the organic layer over anhydrous sodium sulfate.", "Concentrate the organic layer under reduced pressure to obtain tert-butyl 2-(1-methyl-4-sulfanyl-1H-pyrazol-3-yl)piperidine-1-carboxylate as a solid." ] }

CAS RN

2758001-78-2

Product Name

tert-butyl 2-(1-methyl-4-sulfanyl-1H-pyrazol-3-yl)piperidine-1-carboxylate

Molecular Formula

C14H23N3O2S

Molecular Weight

297.4

Purity

95

Origin of Product

United States

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